molecular formula C20H18N2O5 B2693433 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide CAS No. 954591-03-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide

Cat. No.: B2693433
CAS No.: 954591-03-8
M. Wt: 366.373
InChI Key: SJFJSNJDYMZSTF-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and coupling reactions to introduce the oxazolidinone and acrylamide functionalities.

    Halogenation: The benzo[d][1,3]dioxole derivative is halogenated using reagents like bromine or chlorine in the presence of a catalyst.

    Nucleophilic Substitution: The halogenated intermediate reacts with an oxazolidinone derivative under basic conditions to form the desired intermediate.

    Coupling Reaction: The intermediate undergoes a coupling reaction with an acrylamide derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the acrylamide group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with specific enzymes, making it a candidate for the development of enzyme inhibitors for therapeutic purposes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the material science industry, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(methyl)acrylamide: Lacks the oxazolidinone ring, making it less versatile in interactions.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-methyl)acrylamide): Similar structure but with different substituents, leading to different reactivity and applications.

Uniqueness

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, oxazolidinone ring, and acrylamide group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-19(9-7-14-6-8-17-18(10-14)26-13-25-17)21-11-16-12-22(20(24)27-16)15-4-2-1-3-5-15/h1-10,16H,11-13H2,(H,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJSNJDYMZSTF-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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